1'-Acetyl-2,4'-bipiperidine hydrochloride

Description

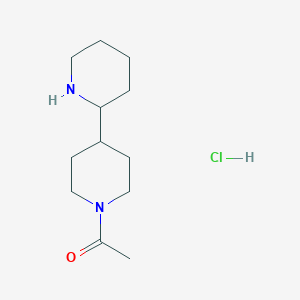

1'-Acetyl-2,4'-bipiperidine hydrochloride is a synthetic organic compound featuring a bipiperidine backbone (two piperidine rings connected via a single bond) substituted with an acetyl group at the 1'-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targeting, enzyme inhibition, and receptor modulation .

Properties

IUPAC Name |

1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSHKHKDZCPEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-Acetyl-2,4’-bipiperidine hydrochloride involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.

Acetylation: Introduction of the acetyl group to the piperidine ring.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for enhanced stability and solubility.

Industrial production methods often employ catalytic hydrogenation, cycloaddition, and annulation reactions to achieve high yields and purity .

Chemical Reactions Analysis

1’-Acetyl-2,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted piperidine compounds.

Scientific Research Applications

1’-Acetyl-2,4’-bipiperidine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1’-Acetyl-2,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1'-Acetyl-2,4'-bipiperidine hydrochloride with key bipiperidine derivatives, focusing on molecular structure, substituents, and functional applications.

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

Structural and Functional Analysis

Irinotecan Hydrochloride

- Key Differences : Incorporates a bulky carboxylate ester linked to a camptothecin-derived heterocycle, enabling DNA topoisomerase I inhibition .

- Impact of Substituents : The bipiperidine-carboxylate group enhances solubility and target binding, critical for its anticancer activity. The acetyl group in this compound may offer similar solubility benefits but lacks the steric bulk required for topoisomerase inhibition.

1,4'-Bipiperidine-1'-carbonyl chloride hydrochloride

- Key Differences : A reactive carbonyl chloride group replaces the acetyl moiety, making it a precursor for amide bond formation in drug synthesis .

- Reactivity : The carbonyl chloride’s electrophilicity contrasts with the acetyl group’s stability, limiting direct pharmacological use but favoring its role as an intermediate.

4,4'-Bipiperidine dihydrochloride

- Key Differences: No substituents on the bipiperidine core, resulting in a simpler structure used primarily in chemical synthesis .

- Pharmacological Relevance : The lack of functional groups reduces its direct therapeutic application compared to acetylated or carboxylated analogs.

Pipamperone Hydrochloride

- Key Differences : Features a fluorobenzoyl group and extended alkyl chain, enabling dopamine D2 and serotonin 5-HT2A receptor antagonism .

- Role of Substituents : The fluorobenzoyl group enhances CNS penetration, whereas the acetyl group in 1'-Acetyl-2,4'-bipiperidine may modulate selectivity for other targets.

Biological Activity

1'-Acetyl-2,4'-bipiperidine hydrochloride is a synthetic compound classified within the piperidine derivatives, which are notable for their diverse applications in pharmaceuticals and biochemistry. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-(4-piperidin-2-ylpiperidin-1-yl)ethanone; hydrochloride

- Molecular Formula : C12H22N2O·HCl

- Molecular Weight : 232.78 g/mol

The compound features a bipiperidine structure with an acetyl group, which enhances its solubility and stability as a hydrochloride salt.

Target Interactions

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The nitrogen atoms in the piperidine rings can act as nucleophiles, facilitating various chemical reactions that lead to enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics. For instance, it displayed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogenic bacteria like E. faecalis and K. pneumoniae.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by disrupting cell cycle progression. Notably, it has shown efficacy against human lung adenocarcinoma cells, with IC50 values indicating effective growth inhibition.

Neuroprotective Effects

Given its action on AChE, there is potential for neuroprotective applications. Research suggests that compounds similar to this compound can mitigate neurodegenerative processes associated with conditions like Alzheimer's disease by inhibiting cholinergic degradation .

Study on Anticancer Activity

A notable study evaluated the effects of various piperidine derivatives, including this compound, on human lung adenocarcinoma cells. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology consistent with apoptosis induction.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 125 | A549 (lung adenocarcinoma) |

| Control (Doxorubicin) | 50 | A549 |

Neuroprotective Study

In another investigation focusing on neuroprotection, the compound was shown to enhance cognitive function in animal models by inhibiting AChE activity. The results demonstrated improved memory retention and learning capabilities compared to untreated controls.

| Treatment | Memory Score (± SD) |

|---|---|

| Untreated | 45 ± 5 |

| This compound | 75 ± 7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.